molecular formula C17H12BrN3O3 B6594897 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde CAS No. 1431510-26-7

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde

Cat. No. B6594897
CAS RN: 1431510-26-7
M. Wt: 386.2 g/mol
InChI Key: JXNDRJOKVJEQMU-UHFFFAOYSA-N
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Description

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde, also known as BMNQ or NSC-402329, is a heterocyclic compound extensively used in various fields of research and industry. It has a molecular formula of C17H12BrN3O3 and a molecular weight of 386.2 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring substituted with a bromine atom at the 6th position, a carbaldehyde group at the 3rd position, and an amino group at the 4th position which is further substituted with a 4-methyl-3-nitrophenyl group .

Scientific Research Applications

Antimicrobial and Antimalarial Agents

Research demonstrates the synthesis of quinoline derivatives with significant antimicrobial and antimalarial activities. The chemical structures of these compounds, starting from commercially available quinoline derivatives, were elucidated through various analytical methods. These compounds were then screened for their antimicrobial activity against a variety of microorganisms and for antimalarial activity towards Plasmodium falciparum, showing potential as new therapeutic agents in these areas (Parthasaradhi et al., 2015).

Synthesis of PI3K/mTOR Inhibitors

Another application involves the synthesis of quinoline derivatives as key intermediates for PI3K/mTOR inhibitors, which are significant in cancer treatment research. These compounds were synthesized through a series of reactions, demonstrating their importance in the development of new cancer therapeutics (Lei et al., 2015).

Photophysical Properties for Material Science

Quinoline derivatives have also been studied for their photophysical properties, which are relevant in the fields of material science and photonic applications. These studies involve the synthesis of quinoline-containing fluorophores, which exhibit dual emissions and large Stokes shifts, indicating potential applications in the development of new fluorescent materials (Padalkar & Sekar, 2014).

Organic Light-Emitting Diodes (OLEDs)

There is research into quinoline derivatives containing both a biphenyl group and an α, β-diarylacrylonitrile unit, showing promising applications in organic light-emitting diodes (OLEDs). These compounds emit blue to green fluorescence and demonstrate good thermal stability, making them suitable for use in OLEDs (Li et al., 2011).

Electrochemical and Spectroscopic Characterization

The electrochemical and spectroscopic characterization of selected quinolinecarbaldehydes and their Schiff base derivatives highlights their potential in various chemical sensing and electronic applications. This research provides new insights into the synthesis and properties of these compounds, showing correlations between their chemical structures and electrochemical behaviors (Wantulok et al., 2020).

properties

IUPAC Name

6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDRJOKVJEQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162824
Record name 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431510-26-7
Record name 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431510-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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